5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide
Description
This compound is a benzamide derivative with a complex structure. Let’s explore its various aspects:
Synthesis Analysis
Molecular Structure Analysis
The molecular formula of this compound is C~21~H~19~ClN~4~O~4~S~2~ . It contains a thiazole ring, a pyrazole ring, and a methoxybenzamide moiety. The chlorine atom is attached to the 5-position of the thiazole ring. The dimethoxyphenyl group contributes to its overall complexity.
Chemical Reactions Analysis
Without explicit data on chemical reactions involving this compound, we can only speculate about its reactivity. However, considering its functional groups (amide, methoxy, chloro), it might participate in nucleophilic substitutions, amidations, or other organic transformations.
Mechanism of Action
The mechanism of action remains elusive due to limited research. However, we can hypothesize that it may interact with biological targets related to its structural features. Further studies are necessary to uncover its precise mode of action.
Physical and Chemical Properties Analysis
- Solubility : Investigating its solubility in various solvents would provide insights into its practical applications.
- Melting Point : Determining the melting point can reveal its stability and crystalline nature.
- Stability : Assessing its stability under different conditions (pH, temperature, light) is crucial.
- Spectroscopic Data : Obtaining NMR, IR, and UV-Vis spectra would aid in structural confirmation.
Safety and Hazards
As of now, there are no specific safety data available for this compound. However, standard precautions should apply when handling any chemical substance. Consult relevant safety guidelines and use appropriate protective equipment.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate by assessing its activity against specific targets.
- Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.
- Pharmacokinetics : Investigate its absorption, distribution, metabolism, and excretion.
- Toxicology : Conduct toxicity studies to evaluate its safety profile.
properties
IUPAC Name |
5-chloro-N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c1-13-9-21(26-22(29)16-11-15(24)6-8-18(16)30-2)28(27-13)23-25-17(12-33-23)14-5-7-19(31-3)20(10-14)32-4/h5-12H,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQGSDPEHXRWQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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